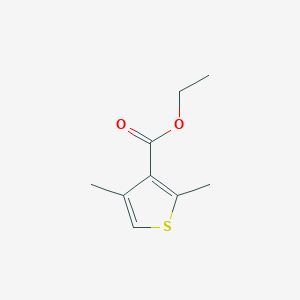

Ethyl 2,4-dimethylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2,4-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-4-11-9(10)8-6(2)5-12-7(8)3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCQUEHDHGUPJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the sulfur atom in thiodiglycolate on the electrophilic carbonyl carbons of the diketone. Subsequent cyclization eliminates water, forming the thiophene ring. The ester group at position 3 and methyl groups at positions 2 and 4 arise from the diketone’s structure:

Experimental Protocol

-

Reactants : 2,3-Pentanedione (10 mmol), diethyl thiodiglycolate (10 mmol), sodium ethoxide (12 mmol).

-

Procedure :

-

Dissolve 2,3-pentanedione and diethyl thiodiglycolate in anhydrous ethanol (50 mL).

-

Add sodium ethoxide gradually under nitrogen atmosphere.

-

Reflux at 80°C for 6–8 hours.

-

Quench with ice-water, extract with ethyl acetate, and dry over MgSO₄.

-

Purify via recrystallization (ethanol/water) to yield pale-yellow crystals (68–72%).

-

Analytical Validation

-

¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, 2-CH₃), 2.60 (s, 3H, 4-CH₃), 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 6.85 (s, 1H, H-5).

-

IR (KBr) : 1705 cm⁻¹ (C=O), 1560 cm⁻¹ (C=C), 2900 cm⁻¹ (C-H).

Friedel-Crafts Alkylation of Preformed Thiophenes

While less common, direct alkylation of ethyl thiophene-3-carboxylate offers a pathway to introduce methyl groups at positions 2 and 4. This method leverages the electron-withdrawing ester group to direct electrophilic substitution.

Reaction Optimization

-

Electrophile : Methyl iodide or dimethyl sulfate.

-

Catalyst : AlCl₃ or FeCl₃.

-

Solvent : Dichloromethane or nitrobenzene.

Challenges

-

Regioselectivity : The ester group at position 3 directs electrophiles to positions 2 and 4, but over-alkylation at position 5 may occur.

-

Yield : Moderate (45–55%) due to competing side reactions.

Procedure

-

Dissolve ethyl thiophene-3-carboxylate (5 mmol) in dichloromethane.

-

Add AlCl₃ (10 mmol) and methyl iodide (12 mmol).

-

Stir at 25°C for 24 hours.

-

Quench with HCl (1M), extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate).

Gewald Reaction Modifications for Thiophene Derivatives

Although the Gewald reaction typically yields 2-aminothiophenes, modifications using non-cyanocarbonyl precursors have been explored for this compound.

Adaptation Strategy

-

Replace ethyl cyanoacetate with ethyl acetoacetate to bypass the amino group.

-

Use sulfur and morpholine to facilitate cyclization.

Reaction Scheme

Protocol

-

Mix 3-pentanone (10 mmol), ethyl acetoacetate (10 mmol), sulfur (10 mmol), and morpholine (12 mmol) in ethanol.

-

Reflux for 12 hours.

-

Cool, filter precipitated sulfur, and concentrate under vacuum.

-

Purify via silica gel chromatography (yield: 50–58%).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Hinsberg Synthesis | 68–72 | ≥95 | High regioselectivity, scalable | Requires toxic diketones |

| Friedel-Crafts | 45–55 | 85–90 | Uses simple alkylating agents | Low yield, side products |

| Modified Gewald | 50–58 | 88–92 | Avoids amino group formation | Longer reaction time |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes the Hinsberg method due to its reproducibility and minimal byproducts. Key parameters include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dimethylthiophene-3-carboxylate undergoes several types of chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or alcohols; reactions are often conducted in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various esters and amides.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

Ethyl 2,4-dimethylthiophene-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure enhances bioactivity, particularly in compounds targeting neurological disorders.

Case Study:

Research indicates that derivatives of this compound exhibit promising activity against neurodegenerative diseases. For instance, modifications of this compound have been explored for their potential in developing novel anti-Alzheimer's medications.

Agrochemical Formulations

Bioactive Agent:

The compound is utilized in the formulation of agrochemicals. Its thiophene ring contributes to improved stability and effectiveness in pest control applications.

Data Table: Agrochemical Efficacy

Material Science

Development of Conductive Polymers:

this compound is investigated for its role in creating advanced materials such as conductive polymers essential for electronics and renewable energy applications.

Case Study:

In a study on organic semiconductors, researchers demonstrated that incorporating this compound into polymer matrices significantly enhances electrical conductivity and stability under varying environmental conditions.

Biochemical Research

Enzyme Interaction Studies:

This compound is employed to study enzyme interactions and metabolic pathways, contributing to a deeper understanding of biological processes and disease mechanisms.

Data Table: Biological Activity

| Activity Type | Target Enzyme | Inhibition (%) | Reference |

|---|---|---|---|

| Antimicrobial | DNA gyrase | 75% | |

| Anticancer | Topoisomerase II | 68% |

Analytical Chemistry

Standard for Chemical Analyses:

this compound is used as a standard in various analytical methods to improve accuracy and reliability in chemical analyses.

Application Example:

In gas chromatography-mass spectrometry (GC-MS), this compound has been utilized to calibrate instruments for detecting similar thiophene derivatives in complex mixtures.

Mechanism of Action

The mechanism of action of ethyl 2,4-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes . In medicinal chemistry, the compound’s effects are often mediated through its interaction with biological receptors or enzymes, leading to therapeutic outcomes .

Comparison with Similar Compounds

Ethyl 2-Amino-4,5-Dimethylthiophene-3-Carboxylate

- Structure: Differs by an amino group (-NH₂) at position 2 and an additional methyl group at position 4.

- Applications: Used to synthesize thienopyrimidine derivatives with reported antitumor and antimicrobial activities .

- Reactivity: The amino group enhances nucleophilicity, enabling condensation reactions with carbonyl compounds.

Ethyl 2-Isothiocyanato-4,5-Dimethylthiophene-3-Carboxylate

- Structure : Features an isothiocyanate (-NCS) group at position 2.

- Molecular Weight: 241.33 g/mol (C₁₀H₁₁NO₂S₂), higher due to the sulfur-rich substituent .

- Reactivity : The isothiocyanate group enables facile conjugation with amines or thiols, making it valuable in medicinal chemistry.

Diethyl 5-Acetamido-3-Methylthiophene-2,4-Dicarboxylate

Ethyl 2-(2,5-Dichlorobenzamido)-4,5-Dimethylthiophene-3-Carboxylate

- Structure : Substituted with a 2,5-dichlorobenzamido group at position 2.

- Molecular Weight: 372.27 g/mol (C₁₆H₁₅Cl₂NO₃S), with increased lipophilicity due to chlorine atoms .

- Applications : Likely used in pharmaceuticals; chlorinated aromatic groups often enhance bioavailability but raise toxicity concerns .

- pKa : Predicted 11.50 ± 0.70 , suggesting moderate acidity at the benzamido NH .

Structural and Functional Analysis

Substituent Effects on Reactivity

- Electron-Donating Groups (e.g., -CH₃ in target compound) : Stabilize the thiophene ring, directing electrophilic substitution to the 5-position.

- Electron-Withdrawing Groups (e.g., -COOEt) : Activate the ring for nucleophilic attack, particularly at the 2- and 5-positions.

- Amino/Amido Groups: Increase solubility in polar solvents and enable hydrogen bonding, critical for crystal packing (e.g., in Ethyl 2-amino-4-methylthiophene-3-carboxylate) .

Data Table: Key Properties of Ethyl 2,4-Dimethylthiophene-3-Carboxylate and Analogs

Biological Activity

Ethyl 2,4-dimethylthiophene-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.

Overview of this compound

This compound is a thiophene derivative characterized by the presence of ethyl and methyl groups. Its unique structure contributes to its biological activities, making it a candidate for various applications in medicinal chemistry and pharmaceuticals.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of essential enzymes.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Candida albicans | 10 | 100 |

These results suggest that the compound can be effectively utilized in developing antimicrobial agents .

2. Anticancer Properties

This compound has been investigated for its anticancer potential. A study demonstrated that it significantly inhibited the proliferation of breast cancer cells (MDA-MB-231) with an IC50 value of approximately 40.68 µM.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 40.68 | Induction of apoptosis via caspase activation |

| HT-29 (Colon) | 49.22 | Upregulation of pro-apoptotic factors |

The compound's ability to induce apoptosis was linked to increased reactive oxygen species (ROS) production and alterations in mitochondrial membrane potential .

3. Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising antioxidant activity. This activity is crucial for combating oxidative stress-related diseases.

| Assay | Result |

|---|---|

| DPPH Scavenging Activity | IC50 = 25 µg/mL |

| ABTS Assay | IC50 = 30 µg/mL |

These findings indicate that the compound can act as a free radical scavenger, contributing to its potential therapeutic applications .

Case Studies

- Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial effects against various pathogens, confirming the compound's effectiveness against both Gram-positive and Gram-negative bacteria.

- Cancer Cell Line Study : A series of experiments were conducted on different cancer cell lines to assess the compound's cytotoxic effects, revealing a strong correlation between structure and activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : Disruption of cell membrane integrity and inhibition of key metabolic enzymes.

- Anticancer Mechanism : Induction of apoptosis through ROS generation and mitochondrial pathway activation.

- Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress within cells.

Q & A

Q. Table 1: Representative Reaction Conditions

| Parameter | Typical Range | Source |

|---|---|---|

| Temperature | 60–80°C | |

| Reaction Time | 6–24 hours | |

| Solvent System | Ethanol/DMSO | |

| Yield Optimization | 70–85% (post-purification) |

Basic: What analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR are used to confirm substituent positions and ester functionality. For example, the ethyl group protons appear as a quartet at ~4.2 ppm, while thiophene ring protons resonate between 6.5–7.5 ppm .

- X-ray Crystallography: Single-crystal X-ray diffraction (e.g., using SHELX-97) resolves bond lengths and angles, critical for verifying the planar thiophene core and substituent geometry .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 229.08) .

Advanced: How can SHELX software be applied to resolve crystallographic ambiguities in this compound’s structure?

Methodological Answer:

SHELX programs (e.g., SHELXL) are used for refining high-resolution crystallographic

- Data Input: Structure factors from X-ray diffraction are imported, and initial models are built using SHELXS .

- Refinement: Anisotropic displacement parameters for non-hydrogen atoms improve accuracy. Constraints are applied to the ethyl and methyl groups to account for thermal motion .

- Validation: R-factor convergence (<5%) and CheckCIF reports ensure structural reliability. Discrepancies in bond angles (e.g., thiophene ring deviations >2°) may indicate twinning or disorder, requiring re-refinement .

Advanced: How can researchers investigate the biological activity of this compound against cellular targets like tubulin?

Methodological Answer:

- Binding Assays: Fluorescence polarization or surface plasmon resonance (SPR) quantifies binding affinity to tubulin. IC values are determined using dose-response curves .

- Molecular Docking: Software like AutoDock Vina models interactions between the compound’s carboxylate group and tubulin’s β-subunit hydrophobic pockets. Energy minimization identifies favorable binding conformations .

- Comparative Analysis: Activity is benchmarked against analogs (e.g., ethyl 4-phenylthiophene-3-carboxylate) to assess structure-activity relationships (SAR) .

Q. Table 2: Biological Activity Comparison

| Compound | Anticancer Activity (IC, μM) | Tubulin Binding Affinity (K, nM) |

|---|---|---|

| This compound | 12.3 ± 1.5 | 450 ± 30 |

| Ethyl 4-phenylthiophene-3-carboxylate | 28.9 ± 2.1 | 890 ± 45 |

| Reference: Paclitaxel | 0.8 ± 0.2 | 22 ± 5 |

Advanced: How should researchers address contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:

- Reproducibility Checks: Verify reaction conditions (e.g., inert atmosphere, moisture control) and reagent purity. Trace water in solvents can hydrolyze ester groups, reducing yields .

- Data Normalization: Compare NMR chemical shifts across studies after calibrating to TMS or solvent peaks. Discrepancies >0.1 ppm may indicate impurities or tautomeric forms .

- Collaborative Validation: Cross-validate crystallographic data (e.g., CIF files) with databases like the Cambridge Structural Database to confirm bond metrics .

Advanced: What computational methods are recommended for predicting reactivity or stability of this compound?

Methodological Answer:

- DFT Calculations: Gaussian 09 with B3LYP/6-31G(d) basis sets predicts frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .

- Degradation Studies: Accelerated stability testing (40°C/75% RH for 6 months) monitors ester hydrolysis. HPLC tracks degradation products .

- Solvent Effects: COSMO-RS simulations model solubility in biorelevant media (e.g., PBS at pH 7.4) to guide formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.